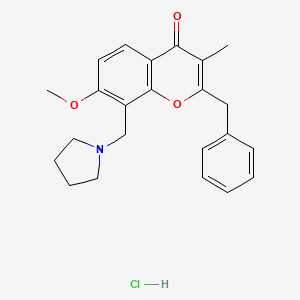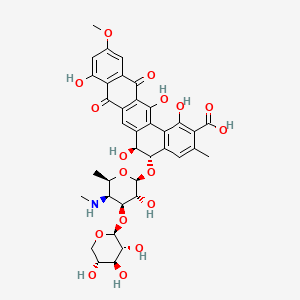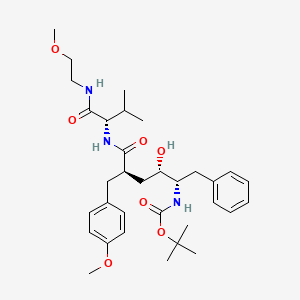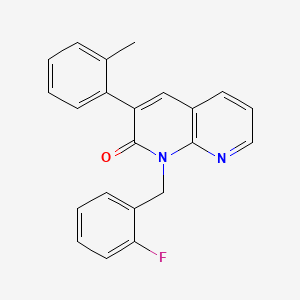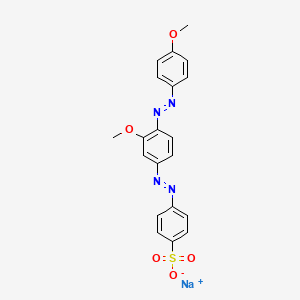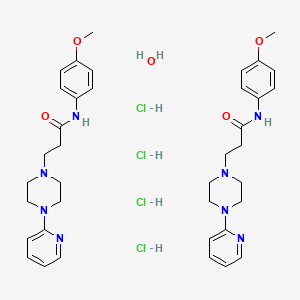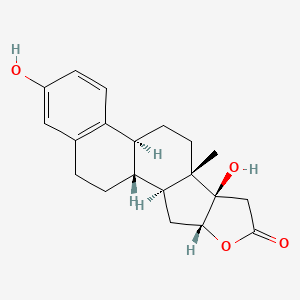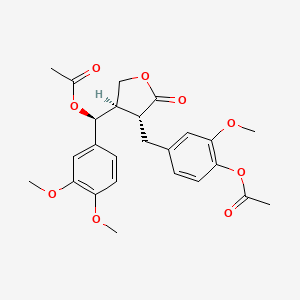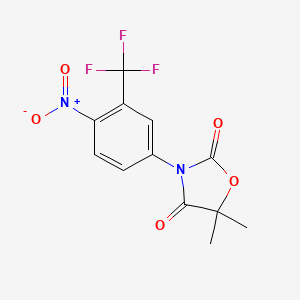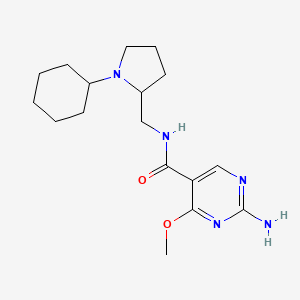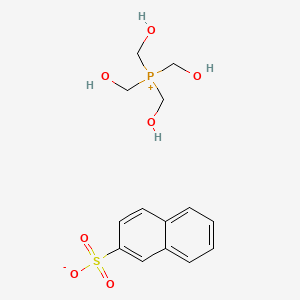
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is a chemical compound known for its unique properties and applications. It is a member of the phosphonium salts family, which are widely used in various industrial and scientific fields due to their stability and reactivity.
Méthodes De Préparation
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 2-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of flame-retardant materials and other industrial products
Mécanisme D'action
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules .
Comparaison Avec Des Composés Similaires
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium acetate/phosphate These compounds share similar functional groups but differ in their counterions and specific applications. The uniqueness of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) lies in its enhanced stability and reactivity, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
79481-22-4 |
|---|---|
Formule moléculaire |
C14H19O7PS |
Poids moléculaire |
362.34 g/mol |
Nom IUPAC |
naphthalene-2-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
Clé InChI |
YOHQZPAZGCMWSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

